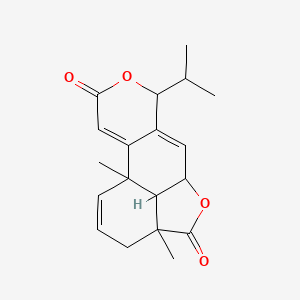
Milanjilactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milanjilactone B is a cytotoxic norditerpene dilactone isolated from the stem bark of Podocarpus milanjianus Rendle. It is characterized as a 1,2-dehydro derivative of nagilactones F and G
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Milanjilactone B involves multi-step organic reactions. The preparation typically starts with the extraction of the compound from the natural source, followed by purification using chromatographic techniques. The synthetic route includes the formation of key intermediates through reactions such as oxidation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Milanjilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Milanjilactone B has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its cytotoxic properties and potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Milanjilactone B involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key regulatory proteins and enzymes .
Comparison with Similar Compounds
Milanjilactone B is compared with other similar compounds such as nagilactones F and G. These compounds share structural similarities but differ in their biological activities and chemical properties. This compound is unique due to its specific dehydro derivative structure, which contributes to its distinct cytotoxic effects .
List of Similar Compounds
- Nagilactone F
- Nagilactone G
- Podolide
Properties
CAS No. |
73210-85-2 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7,14-triene-4,11-dione |
InChI |
InChI=1S/C19H22O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h5-6,8-10,13,15-16H,7H2,1-4H3 |
InChI Key |
UGIMLHRNXYTEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC3C4C(CC=CC4(C2=CC(=O)O1)C)(C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















